Enantiomeric Purity and Structural Confirmation: (S)- vs. (R)-Configuration
The target compound is unequivocally defined by its (S)-configuration at the chiral carbon derived from L-alanine, as confirmed by its IUPAC name (2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylpropanamide and canonical SMILES C[C@H](N)C(=O)N(C)CC1CCCN1CC1=CC=CC=C1 . It is commercially produced with a high level of enantiomeric purity, specified at 98% chemical purity . In contrast, potential racemic mixtures or the undefined chiral variant (CAS 1354028-07-1) do not offer the same stereochemical guarantee, which is a critical rejection criterion for studies requiring a single, defined enantiomer .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Defined (S)-configuration (C[C@H](N)), Specified Purity 98% (CAS 1354033-15-0) |
| Comparator Or Baseline | Racemic or undefined stereoisomer (CAS 1354028-07-1, (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-propionamide; lacks N-methyl and stereochemical ambiguity) |
| Quantified Difference | Target compound guarantees a single enantiomer; comparator may be a racemate or have undefined chirality, leading to different biological outcomes. |
| Conditions | Supplier Certificate of Analysis; Structural elucidation via IUPAC naming convention. |
Why This Matters
For applications demanding stereospecific interactions, such as drug-receptor binding, procurement of a single, defined enantiomer is non-negotiable, and this compound provides that certainty.
